molecular formula C16H22N2O3 B7587076 4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid

4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid

Katalognummer B7587076
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: GKBZAFZFCBOZGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid, also known as Cyclohexylcarbamic Acid 3-[(4-carboxyphenyl)Methyl]phenyl ester (CCMP), is a synthetic compound that has been widely studied for its potential therapeutic applications. CCMP is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and belongs to the class of compounds known as fenamic acids.

Wirkmechanismus

The mechanism of action of CCMP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX enzymes, CCMP may reduce inflammation and pain.
Biochemical and Physiological Effects:
CCMP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CCMP inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that CCMP has anti-inflammatory effects and reduces the formation of atherosclerotic plaques. CCMP has also been shown to have analgesic effects in animal models of pain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CCMP in lab experiments include its relative ease of synthesis and its potential therapeutic applications. However, there are also some limitations to using CCMP in lab experiments. For example, CCMP may have off-target effects that could complicate the interpretation of results. Additionally, the optimal dose of CCMP for different applications may need to be determined through further research.

Zukünftige Richtungen

There are a number of future directions for research on CCMP. One potential direction is to further explore its anti-cancer properties and investigate its potential use as a cancer therapy. Another potential direction is to investigate the potential use of CCMP in the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of CCMP and to determine the optimal dose for different applications.

Synthesemethoden

CCMP can be synthesized by reacting ibuprofen with cyclohexyl isocyanate and 4-(chloromethyl)benzoic acid. The resulting product is then esterified with 4-carboxybenzyl alcohol to yield CCMP.

Wissenschaftliche Forschungsanwendungen

CCMP has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular disease, and inflammation. In cancer research, CCMP has been shown to inhibit the growth of tumor cells and induce apoptosis. In cardiovascular disease, CCMP has been shown to have anti-atherosclerotic effects and reduce inflammation. Inflammation is also a key target for CCMP, as it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

4-[(2-cyclopentylethylcarbamoylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(20)14-7-5-13(6-8-14)11-18-16(21)17-10-9-12-3-1-2-4-12/h5-8,12H,1-4,9-11H2,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBZAFZFCBOZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCNC(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.